Cas no 2138110-14-0 (1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene)

1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene structure
2138110-14-0 structure
商品名:1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene
CAS番号:2138110-14-0
MF:C12H15BrO
メガワット:255.150902986526
CID:6206476
PubChem ID:165495002

1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene 化学的及び物理的性質

名前と識別子

    • 1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene
    • EN300-1136949
    • 2138110-14-0
    • インチ: 1S/C12H15BrO/c1-9-4-2-3-5-11(9)12(8-13)14-10-6-7-10/h2-5,10,12H,6-8H2,1H3
    • InChIKey: DNQUBMHXIMRSFZ-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C1C=CC=CC=1C)OC1CC1

計算された属性

  • せいみつぶんしりょう: 254.03063g/mol
  • どういたいしつりょう: 254.03063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 9.2Ų

1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1136949-0.05g
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene
2138110-14-0 95%
0.05g
$827.0 2023-10-26
Enamine
EN300-1136949-0.5g
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene
2138110-14-0 95%
0.5g
$946.0 2023-10-26
Enamine
EN300-1136949-2.5g
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene
2138110-14-0 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1136949-0.1g
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene
2138110-14-0 95%
0.1g
$867.0 2023-10-26
Enamine
EN300-1136949-1.0g
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene
2138110-14-0
1g
$0.0 2023-06-09
Enamine
EN300-1136949-5g
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene
2138110-14-0 95%
5g
$2858.0 2023-10-26
Enamine
EN300-1136949-10g
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene
2138110-14-0 95%
10g
$4236.0 2023-10-26
Enamine
EN300-1136949-0.25g
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene
2138110-14-0 95%
0.25g
$906.0 2023-10-26
Enamine
EN300-1136949-1g
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene
2138110-14-0 95%
1g
$986.0 2023-10-26

1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene 関連文献

1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzeneに関する追加情報

Research Brief on 1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene (CAS: 2138110-14-0) in Chemical Biology and Pharmaceutical Applications

1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene (CAS: 2138110-14-0) is a novel synthetic compound that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, characterized by a brominated cyclopropoxyethyl group attached to a methyl-substituted benzene ring, presents intriguing possibilities for drug discovery and development. Recent studies have explored its utility as a key intermediate in the synthesis of more complex bioactive molecules, as well as its direct pharmacological properties.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's role as a building block for kinase inhibitors. The bromine atom at the 2-position and the cyclopropoxy moiety were found to significantly influence the molecular conformation and binding affinity to target proteins. Molecular docking simulations revealed that derivatives of 1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene could potentially interact with the ATP-binding sites of various kinases, suggesting its value in cancer drug development.

Another significant application emerged from recent work in antimicrobial research. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that structural analogs of this compound demonstrated promising activity against drug-resistant bacterial strains. The unique combination of the cyclopropane ring and bromine substitution appears to contribute to membrane penetration and target engagement, although the exact mechanism of action requires further elucidation.

From a synthetic chemistry perspective, 1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene has proven valuable in palladium-catalyzed cross-coupling reactions, as detailed in a recent ACS Catalysis article. The bromine serves as an excellent leaving group for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient construction of diverse molecular architectures. Researchers have successfully employed this compound to create libraries of potential drug candidates with improved pharmacokinetic properties.

Current challenges in working with this compound include its relative instability under certain conditions and the need for optimized synthetic protocols to improve yield and purity. Recent advances in flow chemistry, as reported in Organic Process Research & Development, have shown promise in addressing these issues, particularly for scale-up production. Additionally, computational studies are providing new insights into the compound's reactivity patterns and potential modification sites for further derivatization.

Looking forward, 1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene represents an important scaffold in medicinal chemistry with multiple avenues for exploration. Ongoing research is focusing on its application in targeted protein degradation strategies, particularly in PROTAC design, where its structural features may facilitate ternary complex formation. The compound's future in drug discovery appears promising, with several pharmaceutical companies reportedly investigating its derivatives in preclinical development pipelines.

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